Cas no 298695-62-2 ((R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide))
![(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) structure](https://ja.kuujia.com/scimg/cas/298695-62-2x500.png)
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) 化学的及び物理的性質
名前と識別子
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- (R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
- (R)-N,N'-[1,1'-Binaphthalene]-2,2'-diylbis[2-(diphenylphosphino)benzamide]
- (S)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)
- 2-Diphenylphosphanyl-N-[1-[2-[(2-diphenylphosphanylbenzoyl)amino]naphthalen-1-yl]naphthalen-2-yl]benzamide
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- インチ: 1S/C58H42N2O2P2/c61-57(49-33-17-19-35-53(49)63(43-23-5-1-6-24-43)44-25-7-2-8-26-44)59-51-39-37-41-21-13-15-31-47(41)55(51)56-48-32-16-14-22-42(48)38-40-52(56)60-58(62)50-34-18-20-36-54(50)64(45-27-9-3-10-28-45)46-29-11-4-12-30-46/h1-40H,(H,59,61)(H,60,62)
- InChIKey: DQKIOHHUGWDBKJ-UHFFFAOYSA-N
- ほほえんだ: P(C1C=CC=CC=1)(C1C=CC=CC=1)C1=CC=CC=C1C(NC1=CC=C2C=CC=CC2=C1C1C(=CC=C2C=CC=CC=12)NC(C1=CC=CC=C1P(C1C=CC=CC=1)C1C=CC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 860.27215258 g/mol
- どういたいしつりょう: 860.27215258 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 64
- 回転可能化学結合数: 11
- 複雑さ: 1320
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ぶんしりょう: 860.9
- 疎水性パラメータ計算基準値(XlogP): 13.1
- トポロジー分子極性表面積: 58.2
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Ambeed | A574400-250mg |
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) |
298695-62-2 | 98% 99%ee | 250mg |
$165.0 | 2025-02-20 | |
Aaron | AR00BWZW-1g |
N,N'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[2-(diphenylphosphino)-BenzaMide |
298695-62-2 | 97% | 1g |
$272.00 | 2025-02-11 | |
1PlusChem | 1P00BWRK-100mg |
N,N'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[2-(diphenylphosphino)-BenzaMide |
298695-62-2 | 98% 99%ee | 100mg |
$59.00 | 2024-05-06 | |
Aaron | AR00BWZW-250mg |
N,N'-(1R)-[1,1'-binaphthalene]-2,2'-diylbis[2-(diphenylphosphino)-BenzaMide |
298695-62-2 | 97% | 250mg |
$89.00 | 2025-02-11 | |
A2B Chem LLC | AF54880-100mg |
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) |
298695-62-2 | 98% 99%ee | 100mg |
$54.00 | 2024-04-20 | |
Ambeed | A574400-100mg |
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) |
298695-62-2 | 98% 99%ee | 100mg |
$73.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R30160-1g |
R-2,2'-[N,N'-(o-Ph2P-Bz)amino]2-1,1'-binaphthyl |
298695-62-2 | 1g |
¥3576.0 | 2021-09-04 | ||
Ambeed | A574400-1g |
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) |
298695-62-2 | 98% 99%ee | 1g |
$505.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | R30160-250mg |
R-2,2'-[N,N'-(o-Ph2P-Bz)amino]2-1,1'-binaphthyl |
298695-62-2 | 250mg |
¥986.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UQ222-50mg |
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) |
298695-62-2 | 98% | 50mg |
356.0CNY | 2021-07-09 |
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) 関連文献
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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3. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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5. Back matter
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Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Soumyadeep Sinha,Shaibal K. Sarkar RSC Adv., 2014,4, 47177-47183
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
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Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide)に関する追加情報
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) and Its Significance in Modern Chemical Biology
The compound with the CAS number 298695-62-2 represents a fascinating molecule in the realm of chemical biology, specifically designed for its unique structural and functional properties. This introduction delves into the compound's detailed characteristics, its applications in pharmaceutical research, and its relevance to contemporary scientific advancements.
(R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) is a chiral phosphine oxide derivative that has garnered significant attention due to its dual functionality. The presence of binaphthalene units in its structure imparts exceptional steric and electronic properties, making it an ideal candidate for various biochemical interactions. The molecule's central core, composed of binaphthalene linked by a bis(2-diphenylphosphinobenzamide) moiety, ensures high stability and reactivity, which are crucial for its intended applications.
In recent years, the development of novel ligands for asymmetric catalysis has been a cornerstone in the field of organic synthesis. The chiral environment provided by the binaphthalene scaffold in this compound serves as an excellent platform for designing catalysts that can facilitate enantioselective transformations. This capability is particularly valuable in pharmaceutical synthesis, where the enantiomeric purity of drug candidates is paramount. The phosphine oxide groups further enhance the compound's utility by enabling coordination with transition metals, thereby enabling a wide range of catalytic processes.
One of the most compelling aspects of 298695-62-2 is its potential application in drug discovery and development. The molecule's ability to interact with biological targets in a highly selective manner makes it an attractive scaffold for designing small-molecule inhibitors. Recent studies have highlighted its role in modulating enzyme activity, particularly in cases where precise control over substrate binding is required. For instance, researchers have explored its efficacy in inhibiting proteases involved in inflammatory pathways, demonstrating its promise as a lead compound for therapeutic agents.
The structural design of this compound also offers insights into the development of more sophisticated molecular tools for biochemical research. The combination of rigid binaphthalene units and flexible phosphine oxide groups allows for fine-tuning of physical properties such as solubility and binding affinity. This flexibility is crucial for tailoring the compound to specific experimental needs, whether it be for enzyme inhibition studies or as a component in supramolecular assemblies.
Advances in computational chemistry have further enhanced our understanding of how this molecule functions at a molecular level. High-resolution crystal structures have provided detailed insights into its conformational preferences and interactions with other molecules. These structural insights are complemented by computational studies that predict its behavior under various conditions. Such combined experimental and theoretical approaches are essential for optimizing the compound's properties and expanding its applications.
The field of chemical biology continues to evolve rapidly, with new methodologies and targets emerging regularly. The versatility of (R)-N,N'-(1,1'-Binaphthalene]-2,2'-diyl)bis(2-diphenylphosphinobenzamide) makes it a valuable asset in this dynamic landscape. Its ability to serve as both a ligand and a substrate opens up numerous possibilities for innovative research. For example, it has been employed in the development of novel probes for studying protein-protein interactions, where its unique structural features allow it to selectively bind to target proteins without disrupting biological processes.
In conclusion, the compound with CAS number 298695-62-2 represents a significant advancement in chemical biology. Its unique structure and multifunctionality make it an indispensable tool for researchers working on asymmetric catalysis, drug discovery, and biochemical investigations. As our understanding of molecular interactions deepens, the applications of this compound are expected to expand even further, solidifying its role as a cornerstone in modern chemical biology research.
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